2-Chloro-6-fluoro-1,3-benzothiazol-4-amine

Physicochemical Property Analysis Medicinal Chemistry Lead Optimization

Researchers requiring a multifunctional benzothiazole intermediate for kinase inhibitor libraries or CNS-penetrant probes often find analogs lack the reactive 2-chloro handle or 4-amino derivatization site. 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine combines: - Electrophilic 2-Cl for SNAr and Suzuki couplings, enabling rapid diversification. - 4-NH₂ as a conjugation or derivatization point, absent in 2-chloro-6-fluorobenzothiazole. - 6-F tunes logP (~2.8) for optimal blood-brain barrier permeability. In stock, bulk quantities available.

Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
Cat. No. B15052499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-1,3-benzothiazol-4-amine
Molecular FormulaC7H4ClFN2S
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)N=C(S2)Cl)F
InChIInChI=1S/C7H4ClFN2S/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H,10H2
InChIKeyDXIUZLMSFBIOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-1,3-benzothiazol-4-amine: Baseline Properties & Specifications


2-Chloro-6-fluoro-1,3-benzothiazol-4-amine (CAS: 1190312-68-5; also referred to as 2-amino-4-chloro-6-fluorobenzothiazole, CAS: 210834-98-3) is a heterocyclic building block within the benzothiazole class [1]. Its molecular formula is C7H4ClFN2S, with a molecular weight of 202.64 g/mol [2]. Key computed physicochemical descriptors include an XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 67.2 Ų, and a hydrogen bond donor count of 1 [2]. The core structure is defined by a 2-chloro substituent, a 6-fluoro substituent, and a 4-amino group on the 1,3-benzothiazole scaffold [2].

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine: Why Analogs Fall Short


The unique combination of a 2-chloro, 6-fluoro, and 4-amino substitution pattern on the benzothiazole core confers distinct reactivity and physicochemical properties that are not simultaneously present in any of its closest analogs [1]. The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a feature absent in 6-fluoro-1,3-benzothiazol-4-amine (which lacks the 2-chloro) [2]. Conversely, the 4-amino group provides a site for further derivatization (e.g., amidation, diazotization) and acts as a hydrogen-bond donor/acceptor, influencing molecular recognition—a capability lost in 2-chloro-6-fluorobenzothiazole [3]. The 6-fluoro substituent further tunes electronic properties and lipophilicity (LogP ~2.8) compared to non-fluorinated analogs [4]. Therefore, substituting this compound with a structurally similar, yet functionally distinct, analog compromises the synthetic strategy and intended molecular properties.

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine: Reactivity & Physicochemical Profile vs Analogs


Increased Molecular Weight & Lipophilicity

The presence of the 2-chloro substituent in 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine significantly increases molecular weight and calculated lipophilicity compared to its non-chlorinated analog, 6-fluoro-1,3-benzothiazol-4-amine. This impacts passive membrane permeability and metabolic stability predictions [1].

Physicochemical Property Analysis Medicinal Chemistry Lead Optimization

Unique Hydrogen Bond Donor Capability

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine possesses a single hydrogen bond donor (the 4-amino group) and four hydrogen bond acceptors [1]. In contrast, the closely related analog 2-chloro-6-fluorobenzothiazole, which lacks the 4-amino substituent, has zero hydrogen bond donors [2]. This difference is critical for intermolecular interactions, solubility, and binding to biological targets.

Structure-Activity Relationship (SAR) Molecular Recognition Crystal Engineering

Electrophilic 2-Chloro vs Nucleophilic 2-Amino Reactivity

The 2-chloro substituent in 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is activated by the benzothiazole ring, making it a versatile electrophilic partner for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [1]. In contrast, 2-amino-6-fluorobenzothiazole, while structurally similar, presents a nucleophilic 2-amino group, leading to completely different synthetic pathways (e.g., diazotization, amide coupling) [2]. This distinction is supported by class-level knowledge where 2-chlorobenzothiazoles are widely employed as electrophiles for C-N and C-C bond formation [3].

Synthetic Methodology Cross-Coupling Chemistry SNAr Reactions

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine: Recommended Application Scenarios


Benzothiazole Libraries via SNAr & Cross-Coupling

The 2-chloro group of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine serves as an electrophilic handle, enabling its use as a key intermediate in the synthesis of 2-substituted-6-fluoro-1,3-benzothiazol-4-amine derivatives through nucleophilic aromatic substitution (SNAr) with amines [1] or palladium-catalyzed cross-coupling reactions with boronic acids [2]. This allows for rapid, modular construction of compound libraries for biological screening.

Building Block for Kinase Inhibitor & CNS Drug Discovery

Benzothiazole scaffolds are a privileged structure in kinase inhibitor design [1]. The specific substitution pattern of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine—combining a lipophilic 6-fluoro group (LogP ~2.8) [2] and a 4-amino hydrogen bond donor [3]—positions it as a valuable intermediate for synthesizing ATP-competitive kinase inhibitors or CNS-penetrant drug candidates, where balanced lipophilicity and hydrogen-bonding capacity are crucial for target engagement and blood-brain barrier permeability.

Advanced Materials Intermediate

The 4-amino group allows for conjugation with polymers, nanomaterials, or surfaces. This enables the use of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine as a precursor for advanced materials, such as fluorescent probes, organic semiconductors, or metal-organic frameworks (MOFs), where the benzothiazole core provides desirable electronic or photophysical properties [1].

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